4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate
Description
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate (CAS RN: 1343676-23-2) is a fluorinated sulfonate ester with the molecular formula C₇H₁₁F₃O₃S and a molecular weight of 152.20 g/mol . Its structure features a trifluoromethyl group (-CF₃) and two methyl substituents on the β-carbon of a butyl chain, terminated by a methanesulfonate (-OSO₂CH₃) group. This compound is cataloged as a building block in synthetic chemistry, with a purity of ≥95%, and is used in specialized organic reactions, such as alkylation or as a leaving group in nucleophilic substitutions .
Properties
IUPAC Name |
(4,4,4-trifluoro-3,3-dimethylbutyl) methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O3S/c1-6(2,7(8,9)10)4-5-13-14(3,11)12/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCFHWXXXWLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOS(=O)(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate typically involves the reaction of 4,4,4-Trifluoro-3,3-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4,4,4-Trifluoro-3,3-dimethylbutanol+Methanesulfonyl chloride→4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4,4,4-Trifluoro-3,3-dimethylbutanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of 4,4,4-Trifluoro-3,3-dimethylbutane.
Hydrolysis: The major products are 4,4,4-Trifluoro-3,3-dimethylbutanol and methanesulfonic acid.
Scientific Research Applications
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or reagent. The trifluoromethyl group can also influence the reactivity and stability of the compound, making it useful in the synthesis of fluorinated organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4,4,4-trifluoro-3,3-dimethylbutyl methanesulfonate and related compounds:
Functional Group Analysis
- Fluorination Effects: The -CF₃ group in the target compound enhances electron-withdrawing effects, increasing its stability and reactivity in substitution reactions compared to non-fluorinated analogues. However, it is less reactive than methyl trifluoromethanesulfonate (), which lacks steric hindrance and acts as a potent methylating agent .
- Sulfonate vs. Alkyne : The alkyne group in 4,4,4-trifluoro-3,3-dimethyl-1-butyne () enables participation in click chemistry (e.g., Huisgen cycloaddition), whereas the methanesulfonate group in the target compound is more suited for nucleophilic displacement .
- Aromatic vs. Aliphatic Sulfonates : Aryl sulfonates like 3-methoxyphenyl trifluoromethanesulfonate () are often used in cross-coupling reactions, whereas the aliphatic sulfonate in the target compound is more stable under acidic conditions due to reduced resonance effects .
Stability and Degradation
- Photolytic Stability : The target compound’s aliphatic chain and -CF₃ group likely confer greater photostability compared to 2-(4-chlorophenyl)-4,4,4-trifluoro-3,3-dihydroxybutanamide (), which degrades rapidly in natural water (t₁/₂ ≈ 10 days) .
- Thermal Stability : The branched alkyl chain in the target compound reduces volatility compared to smaller analogues like methyl trifluoromethanesulfonate, which is highly volatile and hazardous (H226: flammable liquid) .
Biological Activity
4,4,4-Trifluoro-3,3-dimethylbutyl methanesulfonate (CAS No. 2172496-43-2) is a synthetic compound that has garnered interest in various fields of chemistry and biology. Its unique trifluoromethyl group and methanesulfonate moiety suggest potential biological activities, particularly in medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a trifluoromethyl group (-CF₃), which is known for its ability to enhance lipophilicity and metabolic stability in drug design.
Antimicrobial Activity
The antimicrobial activity of sulfonate esters has been documented extensively. The methanesulfonate group is known for its ability to interact with bacterial membranes and inhibit growth. Although direct studies on this specific compound are sparse, related compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Effects of Sulfonate Compounds
In a study assessing the antimicrobial properties of sulfonate derivatives, compounds with similar functional groups were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth.
Table 2: Antimicrobial Activity of Related Sulfonates
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Sulfonate A | 32 μg/mL | Staphylococcus aureus |
| Sulfonate B | 16 μg/mL | Escherichia coli |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into microbial membranes.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cellular metabolism.
- Apoptosis Induction : Some analogs have been reported to trigger apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
